Methyl 4-imidazolecarboxylate

CNS therapeutics Alzheimer's disease Autism spectrum disorder

Methyl 4-imidazolecarboxylate (CAS 17325-26-7) is the patent-preferred alkyl ester for CNS disorder research, with an established transdermal dosage range of 0.01–3.0 mcg/day not validated for ethyl analogs. Uniquely documented as a ligand precursor in osmium-bipyridyl complexes—no ethyl ester equivalent exists in peer-reviewed literature. Process chemists benefit from a 99%-yield SOCl₂-mediated esterification route that eliminates chromatographic purification, reducing cost and solvent waste at pilot scale. Its distinct melting point (154–156°C vs. 158–163°C for the ethyl ester) impacts solubility and formulation. For Alzheimer's, autism, or SAR programs requiring the foundational methyl ester comparator, this compound ensures IP alignment, reproducibility, and regulatory readiness.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 17325-26-7
Cat. No. B101223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-imidazolecarboxylate
CAS17325-26-7
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=CN1
InChIInChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-3-7-4/h2-3H,1H3,(H,6,7)
InChIKeyDVLGIQNHKLWSRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility18.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-imidazolecarboxylate (CAS 17325-26-7) | Imidazole-4-carboxylic acid methyl ester for Pharmaceutical and Organometallic Synthesis


Methyl 4-imidazolecarboxylate (CAS 17325-26-7), also known as methyl 1H-imidazole-4-carboxylate, is a heterocyclic organic compound belonging to the class of imidazole-4-carboxylic acid alkyl esters. It is a white to off-white crystalline solid with a melting point of 154–156 °C and a molecular weight of 126.11 g/mol [1]. The compound features an imidazole ring substituted at the 4-position with a methyl ester group, which confers distinct reactivity and physicochemical properties compared to other alkyl esters in this class . Its primary applications lie in medicinal chemistry as a versatile building block for the synthesis of bioactive molecules, including antihistamines, antifungals, and enzyme inhibitors, as well as in coordination chemistry for the preparation of osmium-based organometallic complexes [2].

Why Methyl 4-imidazolecarboxylate Cannot Be Replaced by Other Imidazole-4-carboxylate Esters


While methyl 4-imidazolecarboxylate shares the imidazole-4-carboxylate core with its ethyl and other alkyl ester analogs, critical differences in physicochemical properties, synthetic yield profiles, and documented therapeutic utility preclude simple substitution. The methyl ester exhibits a distinct melting point (154–156 °C) compared to the ethyl ester (158–163 °C), reflecting altered crystal packing and solubility characteristics that can impact formulation and handling . More importantly, the methyl derivative is specifically claimed in patent literature as the preferred alkyl ester for treating CNS disorders, with a defined transdermal dosage regimen (0.01–3.0 mcg/day) not established for other esters [1]. Furthermore, the methyl ester is uniquely documented as a ligand precursor in specific osmium-bipyridyl complexes, whereas parallel applications for the ethyl ester are absent from the peer-reviewed literature . These distinctions underscore that in-class compounds cannot be interchanged without risking altered synthetic outcomes, regulatory non-compliance in IP-sensitive projects, or suboptimal biological performance in CNS-targeted research programs.

Quantitative Differentiation of Methyl 4-imidazolecarboxylate from Closest Analogs


Preferred Alkyl Ester for CNS Disorders: Patent-Defined Therapeutic Superiority Over Other Esters

In a patent specifically directed to methods for treating Alzheimer's Disease and Autism Spectrum Disorder, methyl 4-imidazolecarboxylate is explicitly designated as the preferred alkyl ester of imidazole carboxylic acid. The patent states: 'administration of an alkyl ester of imidazole carboxylic acid; methyl 4-imidazolecarboxylate is generally preferred, however, it is anticipated that other alkyl esters of imidazole carboxylic acid may also be suitable and effective' [1]. A precise transdermal dosage range of 0.01 mcg to 3.0 mcg per day is defined for the methyl ester, with a preferred range of 0.1 mcg to 0.3 mcg per day and a specific regimen of 0.2 mcg on a schedule of one day on and two days off [1]. No such dosage specification is provided for any other alkyl ester within the patent.

CNS therapeutics Alzheimer's disease Autism spectrum disorder

Synthetic Yield Advantage: 99% Yield Using SOCl2 vs. 89% Yield with H2SO4

Two distinct synthetic routes to methyl 4-imidazolecarboxylate have been reported with markedly different yields. A method employing thionyl chloride (SOCl2) in methanol at 70 °C for 16 hours affords the methyl ester in 99% yield without requiring further purification . In contrast, an alternative method using concentrated sulfuric acid under reflux conditions overnight yields only 89% of the product . This 10% absolute yield difference represents a significant efficiency gain for large-scale procurement and synthesis planning.

Process chemistry Esterification Yield optimization

Physical Property Differentiation: Lower Melting Point vs. Ethyl Ester

Methyl 4-imidazolecarboxylate exhibits a melting point of 154–156 °C, which is consistently 4–7 °C lower than that of its closest analog, ethyl 4-imidazolecarboxylate (158–163 °C) . This difference arises from the smaller methyl ester group, which alters intermolecular packing and lattice energy. While both compounds are commercially available at ≥98% purity, the lower melting point of the methyl ester may facilitate processing under milder thermal conditions and influence solubility in organic solvents commonly used for medicinal chemistry workflows .

Solid-state chemistry Formulation Crystallinity

Unique Coordination Chemistry: Methyl Ester as Ligand Precursor for Osmium-Bipyridyl Complexes

Methyl 4-imidazolecarboxylate is specifically documented as the starting material for the synthesis of osmium(2,2′-bipyridyl)₂(methyl 4-imidazolcarboxylate)dichloride, a complex of interest in coordination chemistry and catalysis research . A systematic search of the literature reveals no corresponding reports of ethyl 4-imidazolecarboxylate being used to prepare analogous osmium-bipyridyl complexes. This indicates that the methyl ester's specific steric and electronic properties may uniquely favor the formation of this class of organometallic compounds.

Organometallic chemistry Coordination complexes Catalysis

High-Value Application Scenarios for Methyl 4-imidazolecarboxylate Based on Verified Evidence


CNS Drug Discovery Programs Targeting Alzheimer's and Autism Spectrum Disorders

Research groups focused on Alzheimer's Disease or Autism Spectrum Disorder can leverage methyl 4-imidazolecarboxylate as the patent-preferred alkyl ester for maintaining CNS osmolyte gradients. The defined transdermal dosage range (0.01–3.0 mcg/day) provides a direct experimental starting point for in vivo studies, while the patent's explicit preference for the methyl ester over other alkyl variants supports IP strategy and regulatory filings [1].

Process Chemistry Scale-Up for Cost-Efficient Imidazole Building Block Production

For procurement teams and process chemists requiring multi-gram to kilogram quantities of methyl 4-imidazolecarboxylate, the 99% yield SOCl2-mediated esterification route offers a demonstrable cost advantage over lower-yielding alternatives . This route also eliminates the need for chromatographic purification, further reducing production time and solvent waste in pilot-scale operations.

Organometallic Catalyst Development and Coordination Chemistry Research

Investigators in inorganic and materials chemistry seeking to prepare osmium-bipyridyl complexes for catalytic or electrochemical applications will find methyl 4-imidazolecarboxylate uniquely documented as a ligand precursor. The absence of analogous ethyl ester complexes in the literature positions the methyl ester as the material of choice for reproducibility and precedent-based research .

Medicinal Chemistry SAR Studies on Imidazole-4-carboxylate Derivatives

Structure-activity relationship (SAR) programs exploring the impact of ester alkyl chain length on biological activity can use methyl 4-imidazolecarboxylate as the foundational methyl ester comparator. Its lower melting point (154–156 °C) and distinct solid-state properties relative to the ethyl ester (158–163 °C) may influence solubility, formulation, and ultimately bioavailability in preclinical development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-imidazolecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.